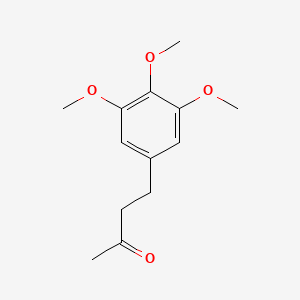

4-(3,4,5-Trimethoxyphenyl)butan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICCJSUMFVUGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the 3,4,5 Trimethoxyphenyl Moiety As a Pharmacophore in Bioactive Compounds

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore in medicinal chemistry, meaning it is a molecular feature responsible for a drug's pharmacological activity. researchgate.net This moiety is a key component of many natural and synthetic compounds that exhibit potent biological effects, particularly in the realm of anticancer research. mdpi.com

One of the most notable roles of the 3,4,5-trimethoxyphenyl group is its ability to interact with tubulin, a protein that is essential for cell division. researchgate.net By binding to tubulin, compounds containing this moiety can disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov This mechanism of action is shared by a number of successful anticancer agents.

The presence of the 3,4,5-trimethoxyphenyl moiety in 4-(3,4,5-Trimethoxyphenyl)butan-2-one is therefore highly significant. It suggests that this compound may possess cytotoxic and antiproliferative properties, making it a candidate for further investigation in cancer research. The specific arrangement of the three methoxy (B1213986) groups on the phenyl ring is critical for this activity, as it influences the molecule's ability to bind to its biological targets. tandfonline.com

Overview of Established and Emerging Research Trajectories

Strategic Approaches to the Synthesis of this compound

The construction of the this compound structure can be achieved through several reliable synthetic routes, primarily involving the formation of a carbon-carbon bond between the aromatic ring and the butanone side chain.

The primary precursors for the synthesis of the target compound are derivatives of 1,2,3-trihydroxybenzene (pyrogallol) or 3,4,5-trihydroxybenzoic acid (gallic acid). The key functional group introduction is the methylation of the hydroxyl groups to form the 3,4,5-trimethoxy moiety. This is typically accomplished using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Once the 3,4,5-trimethoxyphenyl core is established, it is functionalized to facilitate coupling with the butanone side chain. Common starting materials derived from this core include:

3,4,5-Trimethoxybenzaldehyde (B134019): A crucial precursor for synthesis via condensation reactions.

3,4,5-Trimethoxyacetophenone: Used in the synthesis of chalcone (B49325) intermediates and other derivatives.

3,4,5-Trimethoxybenzyl Halides: Employed in alkylation reactions.

These precursors are often commercially available but can be synthesized through established methods such as the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658) to produce 3,4,5-trimethoxyacetophenone.

Several key strategies are employed to synthesize this compound from its precursors.

Aldol Condensation followed by Hydrogenation: A prevalent and efficient two-step method involves the base-catalyzed Claisen-Schmidt condensation of 3,4,5-trimethoxybenzaldehyde with acetone (B3395972). This reaction forms an α,β-unsaturated ketone, 4-(3,4,5-trimethoxyphenyl)but-3-en-2-one. Mechanistically, the base abstracts an α-proton from acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the conjugated enone. The second step is the selective reduction of the carbon-carbon double bond. This is typically achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as a catalyst, to yield the saturated target compound, this compound. prepchem.com This pathway is analogous to the synthesis of other 4-phenylbutan-2-one derivatives. sciencemadness.org

Acetoacetic Ester Synthesis: This classic method involves the alkylation of ethyl acetoacetate. A 3,4,5-trimethoxybenzyl halide (e.g., bromide or chloride) is reacted with the enolate of ethyl acetoacetate, which is generated by a strong base like sodium ethoxide. This SN2 reaction forms ethyl 2-(3,4,5-trimethoxybenzyl)-3-oxobutanoate. The final step involves acidic or basic hydrolysis of the ester followed by decarboxylation upon heating, which yields the desired this compound. sciencemadness.org

Friedel-Crafts Alkylation: Another potential route is the Friedel-Crafts alkylation of 1,2,3-trimethoxybenzene. google.com This reaction would involve an electrophile such as 4-hydroxybutan-2-one or a related species in the presence of a solid acid catalyst. However, this method can be complicated by regioselectivity issues and the potential for multiple alkylations on the electron-rich aromatic ring.

Synthesis of Structural Analogues and Derivatives of this compound

The this compound scaffold serves as a versatile template for generating a diverse library of analogues through modifications to both the butanone side chain and the aromatic ring, or by incorporating the structure into larger heterocyclic systems.

The butanone side chain can be readily modified to explore structure-activity relationships. Alterations can include changing the chain length, introducing branching, or modifying the ketone functional group. For instance, reacting 3,4,5-trimethoxybenzaldehyde with ketones other than acetone in the initial Claisen-Schmidt condensation can introduce substituents at the α- or β-positions of the resulting enone. The ketone can also be converted to other functional groups; for example, a base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile results in the formation of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, replacing the butanone moiety with a functionalized acrylonitrile (B1666552) group. researchgate.net

The substitution pattern on the phenyl ring is a critical determinant of biological activity. Synthetic efforts have explored numerous variations beyond the 3,4,5-trimethoxy arrangement. Analogues with different numbers and positions of methoxy (B1213986) groups have been synthesized to probe the impact of substituent placement. For example, chalcones have been prepared from acetophenones with 2,4,6-trimethoxy and 2,4,5-trimethoxy substitution patterns. nih.govsciforum.net Similarly, simpler analogues like 4-(3-methoxyphenyl)-2-butanone and 4-(4-hydroxyphenyl)butan-2-one are synthesized using corresponding substituted benzaldehydes or phenols. prepchem.comgoogle.com

Table 1: Examples of Synthesized Phenylbutan-2-one Analogues with Varied Ring Substitution

| Compound Name | Aromatic Ring Substitution | Reference |

|---|---|---|

| 4-(3-Methoxyphenyl)butan-2-one | 3-Methoxy | prepchem.com |

| 4-(4-Methoxyphenyl)butan-2-one | 4-Methoxy | sciencemadness.org |

| 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one (Zingerone) | 4-Hydroxy, 3-Methoxy | nist.gov |

| 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) | 4-Hydroxy | google.com |

| 4-(3,4-Methylenedioxyphenyl)butan-2-one | 3,4-Methylenedioxy | sciencemadness.org |

The 3,4,5-trimethoxyphenyl motif, often derived from precursors like 3,4,5-trimethoxyacetophenone, is a cornerstone for the synthesis of complex heterocyclic structures.

Chalcones: (E)-1,3-diarylprop-2-en-1-ones, commonly known as chalcones, are significant synthetic intermediates. Chalcones bearing the 3,4,5-trimethoxyphenyl group are synthesized via the Claisen-Schmidt condensation of 3,4,5-trimethoxyacetophenone with a variety of substituted aromatic or heterocyclic aldehydes in the presence of an acid or base catalyst. mdpi.comnih.gov These chalcones serve as precursors for numerous other heterocyclic systems. tsijournals.com

Table 2: Selected Synthesized Chalcones Derived from 3,4,5-Trimethoxyacetophenone

| Chalcone Name | Aldehyde Precursor | Reference |

|---|---|---|

| (E)-3-(2-Hydroxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 2-Hydroxybenzaldehyde | mdpi.com |

| (E)-3-(3-Hydroxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 3-Hydroxybenzaldehyde | mdpi.com |

| (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 4-Hydroxy-3-methoxybenzaldehyde | mdpi.com |

| (E)-N-(2-(3-Hydroxy-2-propyl-4-((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | 3,4,5-Trimethoxybenzaldehyde | nih.gov |

Thiazoles: Thiazole (B1198619) rings can be constructed using the Hantzsch thiazole synthesis. A key intermediate, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, is first prepared by the bromination of 3,4,5-trimethoxyacetophenone. This α-haloketone is then cyclized with a thioamide, such as thiourea, to yield 2-amino-4-(3,4,5-trimethoxyphenyl)thiazole. mdpi.com This thiazole derivative can be further functionalized to create more complex molecules, such as pyrimidine-thiazole hybrids. mdpi.com

Quinoxalines: Quinoxaline (B1680401) derivatives are typically synthesized by the condensation of an aromatic 1,2-diamine (like o-phenylenediamine) with a 1,2-dicarbonyl compound. researchgate.net this compound can be converted into a suitable 1,2-dicarbonyl precursor, for example, through oxidation with selenium dioxide (SeO2) to form 1-(3,4,5-trimethoxyphenyl)butane-2,3-dione. This diketone can then undergo condensation with a substituted o-phenylenediamine (B120857) to afford the corresponding quinoxaline derivative.

Other Heterocycles (Isoxazoles, Pyrazoles): The α,β-unsaturated carbonyl system of the chalcone intermediates is highly reactive and serves as a building block for various other heterocycles. For example, reaction of a trimethoxyphenyl-chalcone with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) or isoxazoline (B3343090) derivatives. tsijournals.com Similarly, reaction with hydrazine (B178648) or its derivatives can yield pyrazole (B372694) or pyrazoline rings.

In Vitro Pharmacological Evaluation of this compound and its Analogues

Antiproliferative and Cytotoxic Potentials in Cancer Cell Lines

Analogues of this compound, particularly those belonging to the phenstatin (B1242451) and chalcone families, have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin analogue, exhibited potent cytotoxicity with IC50 values in the nanomolar range in various tumor cell lines, including leukemia (HL-60), melanoma (MDA-MB-435), brain (SF-295), and colon (HCT-8) cancer cells. psu.eduresearchgate.net The HL-60 cell line was found to be particularly sensitive to the antiproliferative effects of PHT. psu.edu

Similarly, various chalcone derivatives incorporating the 3,4,5-trimethoxyphenyl moiety have shown promising cytotoxic activities. nih.govnih.gov Studies on 3,4,5-trimethoxychalcones revealed improved cytotoxicity against murine acute lymphoblastic leukemia cells. nih.govnih.gov The most potent of these chalcones inhibited the growth of human leukemia cell lines at nanomolar concentrations. nih.govnih.gov Furthermore, a synthesized ciprofloxacin (B1669076) 3,4,5-trimethoxy chalcone hybrid (CCH) displayed a concentration and time-dependent reduction in the viability of human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF7) cells. waocp.orgwaocp.org

Table 1: Cytotoxic Activity of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HL-60 | Leukemia | 0.05 |

| MDA-MB-435 | Melanoma | 0.12 |

| SF-295 | Brain | 0.15 |

| HCT-8 | Colon | 0.23 |

Data presented as IC50 values from MTT assay after 72 hours of incubation. psu.edu

Modulation of Cellular Proliferation and Migration

Beyond cytotoxicity, analogues of this compound have been shown to modulate key cellular processes involved in cancer progression, such as proliferation and migration. The ciprofloxacin chalcone hybrid (CCH) was observed to cause pre-G1 apoptosis and cell cycle arrest at the G2/M stage in both HepG2 and MCF7 cell lines. waocp.orgwaocp.org This indicates an interference with the normal cell division cycle, leading to a halt in proliferation.

In addition to inhibiting proliferation, certain 3,4,5-trimethoxychalcones have demonstrated the ability to inhibit the migration of human breast cancer cells. nih.gov This was observed in both scratch wound and Boyden chamber assays, suggesting a potential role for these compounds in preventing metastasis. nih.gov

In Vitro Antimicrobial (Antibacterial, Antifungal, Antimalarial) and Anti-inflammatory Investigations

The broader biological activities of compounds related to this compound extend to antimicrobial and anti-inflammatory effects. While specific studies on the named compound are limited in this area, related structures have shown activity. For example, zingerone, which shares a similar phenylbutan-2-one core, has demonstrated potent antioxidant and anti-inflammatory properties. mdpi.com It has been shown to attenuate lipopolysaccharide-induced inflammation. mdpi.com Another related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, exhibited marked anti-inflammatory effects in acute inflammation models. nih.gov

In the realm of antimicrobial activity, various chalcone derivatives have been investigated. Some 4-methoxyphenyl (B3050149) chalcones have shown antimicrobial potential against a range of microbes. derpharmachemica.com A study on 1-(2,6-dihydroxyphenyl)butan-1-one, another butanone derivative, revealed broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov

Mechanisms of Action at the Molecular and Cellular Level

The anticancer effects of this compound analogues are primarily attributed to their interaction with the cellular cytoskeleton, specifically by modulating microtubule dynamics.

Microtubule Dynamics Modulation and Tubulin Polymerization Inhibition

A significant body of research has established that compounds containing the 3,4,5-trimethoxyphenyl moiety are potent inhibitors of tubulin polymerization. researchgate.netmdpi.comnih.govmdpi.comnih.gov This inhibition disrupts the dynamic nature of microtubules, which are essential for various cellular functions, including cell division, motility, and intracellular transport. psu.edu The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.govnih.gov

Studies on the phenstatin analogue, PHT, confirmed its ability to inhibit the assembly of purified tubulin into microtubules in vitro. psu.edu Similarly, numerous chalcone derivatives with the 3,4,5-trimethoxyphenyl group have been identified as potent inhibitors of tubulin assembly. nih.govnih.govugm.ac.idnih.gov The presence of the 3,4,5-trimethoxyphenyl group is considered beneficial for the interaction with tubulin and the resulting antiproliferative and antimitotic effects. mdpi.com

The inhibitory effect of these compounds on tubulin polymerization is mediated through their interaction with a specific pocket on the β-tubulin subunit known as the colchicine-binding site. psu.edunih.govnih.govnih.gov Docking models and experimental studies have confirmed that compounds like PHT bind to this site. psu.edunih.gov

The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial pharmacophore that interacts with a hydrophobic pocket within the colchicine-binding site. nih.gov This interaction is a common feature among many colchicine-binding site inhibitors, including natural products like podophyllotoxin (B1678966) and combretastatin (B1194345) A-4. mdpi.comnih.gov Molecular docking studies of various chalcones have shown that their scaffold can fit into the colchicine (B1669291) site, with the 3,4,5-trimethoxyphenyl ring occupying the same sub-cavity as the equivalent moiety in colchicine, which appears to be advantageous for the ligand-tubulin interaction. nih.govugm.ac.idresearchgate.net This binding event prevents the tubulin dimers from polymerizing into microtubules, thereby exerting the observed cytotoxic and antiproliferative effects. nih.gov

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

Research into the cellular effects of this compound has demonstrated its capacity to inhibit cancer cell proliferation by inducing cell cycle arrest, specifically at the G2/M checkpoint. In studies utilizing the AGS human gastric cancer cell line, treatment with the compound resulted in a dose-dependent accumulation of cells in the G2/M phase.

Flow cytometric analysis revealed that after a 72-hour treatment, the population of AGS cells in the G2/M phase increased significantly compared to untreated controls. This increase in the G2/M phase population was accompanied by a corresponding decrease in the G1 phase cell population, indicating a block in the progression of the cell cycle. The mechanism for this G2/M arrest is linked to the enhanced expression of key cell cycle regulatory proteins, including p21, p53, and 14-3-3σ. The p21 protein, a known inhibitor of cyclin/cyclin-dependent kinase complexes, plays a crucial role in this process.

Table 1: Effect of this compound on Cell Cycle Distribution in AGS Gastric Cancer Cells Data derived from flow cytometric analysis after 72 hours of treatment.

| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | Data not specified | Data not specified | 11.6% |

| 5% Compound | Data not specified | Data not specified | 20.6% |

| 15% Compound | Data not specified | Data not specified | 50.5% |

Apoptosis Induction Pathways and Mitochondrial Membrane Potential Changes

In addition to inducing cell cycle arrest, this compound has been shown to trigger a dose-dependent apoptotic effect in gastric cancer cells. The induction of apoptosis is a key mechanism contributing to its anti-proliferative properties.

The pro-apoptotic mechanism is thought to be connected to the upregulation of proteins such as p21, p53, and 14-3-3σ. These proteins are critically involved in pathways that can lead to programmed cell death. While the broader apoptotic pathways are activated, specific details regarding the direct impact of this compound on the mitochondrial membrane potential have not been extensively detailed in the available scientific literature. Apoptosis is a complex process that can be initiated through intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspases. nih.govnih.gov

Interaction with Specific Protein Targets

The precise molecular interactions of this compound with specific protein targets are an area of ongoing investigation.

Cyclin-Dependent Kinase 1 (CDK1): While direct binding studies are not extensively reported, the compound indirectly influences CDK1 activity. By enhancing the expression of the p21 protein, a well-established inhibitor of cyclin/CDK complexes, this compound disrupts the normal function of the CDK1/Cyclin B complex. This interference is a key factor in the observed G2/M cell cycle arrest. dovepress.com

Heat Shock Protein 90 (Hsp90), Tyrosine-Protein Kinase Met (c-MET), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (p38MAPK), and Epidermal Growth Factor Receptor (EGFR): Preclinical investigations into the direct interaction of this compound with Hsp90, c-MET, VEGFR-2, p38MAPK, and EGFR have not been widely reported in the available literature. These proteins are significant targets in cancer therapy, but the specific role of this compound in modulating their activity requires further dedicated study. wikipedia.orgnih.govnih.govyoutube.com

In Vivo Preclinical Efficacy Studies in Animal Models

The anti-tumor effects of this compound have been evaluated in in vivo animal models to assess its therapeutic potential in a more complex biological system.

Assessment in Relevant Xenograft or Allograft Models

The in vivo anti-tumor efficacy of the compound was demonstrated using a nude mice xenograft model established with human gastric cancer cells. nih.gov In this model, gastric cancer tissues were implanted subcutaneously into the mice. nih.gov Subsequent treatment with this compound resulted in a dose-dependent inhibition of tumor growth. nih.gov Mice that received higher doses of the compound exhibited a significant reduction in tumor volume over the course of the treatment period, highlighting its potential to suppress tumor progression in a live model. nih.gov

Pharmacodynamic Endpoints and Molecular Biomarker Analysis

Pharmacodynamic assessments in the gastric cancer xenograft model revealed that the compound's anti-tumor activity was associated with specific cellular changes within the tumor tissue. nih.gov Analysis of the tumors from treated mice showed a significant increase in apoptosis by 97% and a 30% decrease in cellular proliferation when compared to the control group. nih.gov These findings confirm that the mechanisms of action observed in vitro—namely, the induction of apoptosis and inhibition of proliferation—are also active in vivo.

While in vitro studies identified the upregulation of p21, p53, and 14-3-3σ as a potential mechanism, detailed molecular biomarker analyses to confirm the modulation of these specific proteins within the xenograft tumors have not been extensively reported. nih.govmdpi.com The observed increase in apoptosis and decrease in proliferation serve as key pharmacodynamic endpoints demonstrating the biological activity of this compound in vivo. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Structural Modifications of the 4-(3,4,5-Trimethoxyphenyl)butan-2-one Scaffold

Systematic structural modifications of molecules related to the this compound scaffold have been a key strategy in the development of potent anticancer agents. A primary focus of these modifications has been on the 3,4,5-trimethoxyphenyl (TMP) moiety, which is a well-established pharmacophore in many colchicine (B1669291) binding site inhibitors (CBSIs). nih.govnih.gov This group is critical for maintaining the necessary molecular conformation for high-affinity binding to tubulin. nih.govnih.gov

The rationale behind these modifications is often to enhance potency, improve selectivity for cancer cells, and overcome mechanisms of multidrug resistance. nih.govnih.gov For example, by keeping the 3,4,5-trimethoxyphenyl group constant, which is known to be favorable for activity, modifications on other parts of the molecule can be evaluated for their potential to improve the therapeutic profile. nih.gov

Impact of Substituent Position, Nature, and Stereochemistry on Biological Efficacy

The biological efficacy of compounds derived from the this compound scaffold is highly sensitive to the position, nature, and stereochemistry of its substituents.

Position of Substituents: The arrangement of methoxy (B1213986) groups on the phenyl ring is a critical determinant of activity. The 3,4,5-trimethoxy substitution pattern is considered fundamental for the optimal activity of many tubulin inhibitors. nih.gov Attempts to alter this pattern, such as moving a methoxy group from the para- to the meta-position, or adding or removing methoxy groups, have generally led to a significant decrease in potency. nih.govnih.gov For example, in a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, the number and position of methoxy substituents on the C5-phenyl ring had a major influence on antiproliferative activity. nih.gov

Nature of Substituents: The electronic properties of substituents also play a significant role. In some series of chalcone (B49325) analogs, the introduction of both electron-donating and electron-withdrawing groups on an adjacent phenyl ring increased activity compared to the unsubstituted derivative, with no clear preference between the two types of groups. nih.govnih.gov However, in other cases, the specific nature of the substituent is crucial. For instance, replacing a methoxy group with a bulkier ethoxy group at the para-position of a related thiazole (B1198619) derivative produced the most active compound in that series. nih.gov The steric bulk of substituents can also be a deciding factor; increasing steric hindrance at certain positions can lead to a logarithmic decrease in activity. nih.gov

Stereochemistry: Stereochemistry is a pivotal factor in the biological activity of many natural and synthetic compounds. mdpi.com For molecules that can exist as isomers, such as those with a cis-trans configuration, one isomer is often significantly more active than the other. nih.gov For instance, the cis-configuration of the natural product combretastatin (B1194345) A-4, which also contains a trimethoxyphenyl ring, is essential for its potent tubulin-inhibiting activity; the trans-isomer is much less active. nih.gov While the core this compound does not possess a double bond for cis-trans isomerism in its basic structure, derivatives often do, and in such cases, the stereochemistry is a key consideration for biological efficacy.

The following table summarizes the impact of various substituent modifications on the antiproliferative activity of compounds structurally related to this compound.

| Compound Series | Modification | Impact on Activity |

| Thiazole Derivatives | Moving methoxy group from para- to meta-position | Decrease in potency nih.gov |

| Thiazole Derivatives | Introduction of an additional methoxy group | Decrease in potency nih.gov |

| Thiazole Derivatives | Replacing 4'-methoxy with 4'-ethoxy group | Generally increased activity nih.gov |

| Thiazole Derivatives | Increasing steric bulk at C2-position (N-methylamino to N,N-dimethylamino) | 1-2 log decrease in activity nih.gov |

| Chalcone Analogs | Introduction of electron-donating or electron-withdrawing groups | Increased activity compared to unsubstituted nih.gov |

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For compounds related to the this compound scaffold that act as tubulin inhibitors, several key pharmacophoric elements have been identified.

The most prominent pharmacophore is the 3,4,5-trimethoxyphenyl (TMP) moiety . nih.govnih.gov This group is a common feature in many colchicine binding site inhibitors and is crucial for high-affinity binding to tubulin. nih.govnih.govnih.gov The three methoxy groups are believed to form important hydrogen bonds and hydrophobic interactions within the colchicine binding pocket of tubulin, thereby stabilizing the drug-protein complex.

In addition to the TMP group, other structural features contribute to the pharmacophore depending on the specific class of derivatives. For chalcone-based analogs, the α,β-unsaturated ketone system acts as a flexible linker and is important for maintaining the correct distance and orientation between the two aromatic rings. mdpi.com For thiazole derivatives, the thiazole ring itself serves as a rigid scaffold to properly position the TMP and another aryl group. nih.gov

Computational pharmacophore modeling is often used to define these key features. A typical pharmacophore model for a tubulin inhibitor might include:

Two hydrophobic features, corresponding to the aromatic rings.

A hydrogen bond donor.

A hydrogen bond acceptor.

A negative ionizable feature. nih.gov

These models are instrumental in virtual screening and the rational design of new, more potent inhibitors. nih.gov

Optimization Strategies for Enhanced Potency, Selectivity, and Desired Properties

Enhancing Potency: Potency can be enhanced by fine-tuning the substituents on the aromatic rings. As discussed, the introduction of specific groups, such as an ethoxy group in place of a methoxy group at a particular position, can lead to a significant increase in antiproliferative activity. nih.gov Another strategy is to introduce conformational constraints to lock the molecule into its bioactive conformation, although this approach can sometimes be detrimental to activity. nih.gov

Improving Selectivity: A major goal of cancer drug development is to achieve selectivity for tumor cells over normal cells. This can be achieved by exploiting the differences between cancer and normal cells. For some trimethoxyphenyl-based compounds, a selective cytotoxic effect has been observed. For example, the N-phenyl triazinone derivative 9 showed a selective mode of cytotoxic effect against tumor HepG2 cells compared to the normal liver cell line HL-7702. mdpi.com

Overcoming Drug Resistance: Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. One common mechanism of MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Many colchicine binding site inhibitors, including those with the TMP moiety, have shown the ability to circumvent this resistance mechanism as they are not substrates for P-gp. nih.govnih.gov Optimization strategies can therefore focus on designing molecules that retain this favorable property.

Improving Physicochemical Properties: The physicochemical properties of a drug, such as its solubility and cell permeability, are crucial for its oral bioavailability. Lipinski's rule of five provides a set of guidelines for predicting the drug-likeness of a molecule. nih.gov During the optimization process, parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are carefully monitored to ensure the resulting compounds have favorable pharmacokinetic properties. nih.gov

The following table outlines some optimization strategies and their outcomes for compounds related to the this compound scaffold.

| Strategy | Specific Modification | Desired Outcome | Observed Result |

| Potency Enhancement | Replacement of 4'-methoxy with 4'-ethoxy on a thiazole derivative | Increased antiproliferative activity | The ethoxy homologue was generally the most active in the series nih.gov |

| Selectivity Improvement | Development of an N-phenyl triazinone derivative | Selective cytotoxicity towards cancer cells | Compound 9 showed selectivity for HepG2 tumor cells over normal liver cells mdpi.com |

| Overcoming Resistance | Synthesis of 2-N-methylamino thiazole derivatives | Activity in multidrug-resistant cell lines | The compounds were active on cell lines over-expressing P-glycoprotein nih.gov |

| Physicochemical Property Optimization | Design of chalcone derivatives adhering to Lipinski's rule of five | Good pharmacokinetic properties and oral bioavailability | The synthesized compounds were predicted to have favorable properties nih.gov |

Pharmacokinetic Characterization Adme in Preclinical Models

In Vitro ADME Assessment

Kinetic Solubility and Passive Membrane Permeability

Kinetic solubility assays are performed to determine the concentration at which a compound precipitates from a solution under specific conditions, which is a critical factor for its absorption. Passive membrane permeability is the ability of a compound to diffuse across a lipid bilayer, a key determinant of its ability to be absorbed from the gut and to enter cells. chemrxiv.org While specific data for 4-(3,4,5-Trimethoxyphenyl)butan-2-one is not available, these studies would typically involve methods like the parallel artificial membrane permeability assay (PAMPA).

Microsomal Stability and Hepatic Clearance

Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are used to assess the metabolic stability of a compound. evotec.comresearchgate.net The rate at which the compound is metabolized helps in predicting its hepatic clearance, or the volume of blood cleared of the drug by the liver per unit of time. uomustansiriyah.edu.iqchapman.edu A high clearance rate often suggests a short half-life in the body. evotec.comresearchgate.net

Plasma Protein Binding Characteristics and Unbound Fraction Determination

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target and to be metabolized or excreted. wikipedia.orgnih.gov Only the unbound fraction of a drug is pharmacologically active. wikipedia.org Techniques like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound that is bound to plasma proteins. researchgate.netnih.gov

Metabolic Stability in Biological Matrices (e.g., Plasma, Whole Blood)

Assessing the stability of a compound in biological fluids like plasma and whole blood is important to ensure that it does not degrade before it can exert its therapeutic effect. researchgate.netscielo.org.mx These studies help to identify any potential for rapid degradation by enzymes present in the blood. researchgate.netscielo.org.mx

Evaluation of Drug-Drug Interaction Potential (e.g., Cytochrome P450 (CYP) Inhibition and Induction)

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of many drugs. nih.gov Inhibition or induction of these enzymes by a new compound can lead to significant drug-drug interactions. nih.gov In vitro assays are used to determine if this compound inhibits or induces major CYP isoforms, such as CYP3A4, CYP2D6, and others. nih.govresearchgate.net

In Vivo Pharmacokinetic Evaluation in Animal Models

Absorption and Distribution Patterns (e.g., Tissue Partitioning)

There is no available data from preclinical studies to characterize the absorption and distribution of this compound. Research on the tissue partitioning and systemic availability of the compound following administration in animal models has not been reported.

Metabolite Identification and Metabolic Pathways

Information on the biotransformation of this compound is currently absent from scientific literature. No studies have been published that identify the metabolites formed from this compound in preclinical models or elucidate the enzymatic pathways responsible for its metabolism.

Elimination Half-Life and Bioavailability Assessment

The elimination half-life and bioavailability of this compound have not been determined in any preclinical species. Without experimental data, these fundamental pharmacokinetic parameters, which are crucial for understanding the compound's duration of action and systemic exposure, remain unknown.

Computational Chemistry and in Silico Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of activity for new compounds and the identification of key structural features influencing efficacy.

Predictive QSAR models have been successfully developed for analogues of 4-(3,4,5-Trimethoxyphenyl)butan-2-one, such as 3',4',5'-trimethoxychalcones, to evaluate their anti-inflammatory and antitumor activities. In one such study, a series of 23 trimethoxychalcone analogues was used to build and validate models using the multiple linear regression (MLR) method. The dataset was divided into training and test sets to ensure the robustness and predictive power of the resulting models.

The statistical quality of these models is paramount and is assessed using several metrics. For the anti-inflammatory activity of the chalcone (B49325) analogues, a highly significant QSAR model was developed with a squared correlation coefficient (r²) of 0.9751 and a cross-validated correlation coefficient (q²) of 0.7518. The model's external predictive ability was confirmed with a predictive correlation coefficient (pred_r²) of 0.4496. Similarly, models were generated for antitumor activity against Hep G2 and Colon 205 cell lines, yielding statistically significant results that validate their predictive capacity. Such validated models are crucial tools for screening new derivatives and prioritizing candidates for synthesis.

Table 1: Statistical Validation of QSAR Models for 3',4',5'-Trimethoxychalcone Analogues

| Biological Activity | Squared Correlation Coefficient (r²) | Cross-Validated Correlation Coefficient (q²) | Predictive Correlation Coefficient (pred_r²) |

|---|---|---|---|

| Anti-inflammatory | 0.9751 | 0.7518 | 0.4496 |

| Antitumor (Hep G2) | 0.7737 | 0.5955 | 0.5270 |

| Antitumor (Colon 205) | 0.9067 | 0.7759 | 0.2928 |

A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence biological activity. These descriptors quantify various physicochemical properties of a molecule. For the anti-inflammatory activity of 3',4',5'-trimethoxychalcone analogues, several descriptors were found to be critical.

These included:

Quadrupole 2: This descriptor signifies the magnitude of the second tensor of quadrupole moments, reflecting the charge distribution within the molecule.

SK Most Hydrophobic Hydrophilic Distance: This descriptor measures the distance between the most hydrophobic and hydrophilic points on the van der Waals surface, indicating the molecule's amphipathic character.

T_O_O_5: This descriptor counts the number of oxygen atoms separated by five bonds, providing insight into the spatial arrangement of electronegative atoms.

The identification of these descriptors suggests that both the electronic properties and the specific arrangement of functional groups are crucial for the anti-inflammatory efficacy of compounds containing the trimethoxyphenyl scaffold.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is used to predict the binding mode and affinity, providing insights into the compound's potential mechanism of action.

Molecular docking simulations have been instrumental in understanding how compounds with the 3,4,5-trimethoxyphenyl group interact with biological targets. For instance, studies on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a structural relative, confirmed its binding to the colchicine (B1669291) site of tubulin, a key target in cancer therapy. nih.gov This prediction helps to explain the compound's observed interference with microtubule polymerization. nih.gov

In another study focusing on 3,4,5-trimethoxyphenyl indanone derivatives, docking simulations were used to explore their interaction at the colchicine binding site (CBS) of the αβ-tubulin dimer. nih.gov The results showed that different derivatives adopted distinct binding conformations. Some bound deep within the hydrophobic core similarly to colchicine, while others bound more superficially, akin to combretastatin (B1194345). nih.gov These predictions of binding modes are essential for understanding the structure-activity relationships and for designing more potent inhibitors.

Beyond predicting the binding pose, docking simulations reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. For the 3,4,5-trimethoxyphenyl indanone derivatives, analysis demonstrated that the 3,4,5-trimethoxyphenyl fragment, referred to as ring A, plays a vital role in binding. nih.gov This ring becomes anchored between specific structural elements of the tubulin protein (the S8 and S9 sheets, H8 helix, and T7 loop) primarily through hydrophobic interactions. nih.gov Understanding these key interactions at the active site is critical for optimizing ligand design to enhance binding affinity and, consequently, biological activity.

Molecular Dynamics Simulations for Conformational Stability and Receptor-Ligand Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique allows for the assessment of the conformational stability of a ligand in a binding site and the dynamic interplay between the ligand and the receptor.

MD simulations were employed to study the interaction mechanism of 3,4,5-trimethoxyphenyl indanone derivatives at the colchicine binding site of tubulin. nih.gov These simulations, along with principal component analysis and free energy landscape analysis, provided a detailed account of the conformational changes triggered by ligand binding. nih.gov The study revealed that the binding of these ligands suppressed the natural twisting and bending motions of the tubulin protein. nih.gov It was hypothesized that this restriction of motion could lead to a loss of lateral contacts within the microtubule, thereby promoting its destabilization and explaining the compound's cytotoxic effects. nih.gov These findings offer a dynamic perspective on the mechanism of action that complements the static picture provided by molecular docking.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step for lead optimization. phcogj.com In silico computational tools provide a rapid and cost-effective method to predict these pharmacokinetic and toxicological properties, allowing researchers to prioritize candidates with favorable drug-like characteristics and filter out those likely to fail in later development stages. csmres.co.uk While specific in silico ADMET data for this compound is not extensively published, analysis of structurally related compounds, particularly those containing the trimethoxyphenyl moiety, offers valuable insights into its potential profile.

Computational ADMET prediction relies on quantitative structure-activity relationship (QSAR) models and various algorithms to forecast a compound's behavior in the human body based on its molecular structure. nih.govresearchgate.net These predictions are crucial for refining lead compounds to improve their bioavailability and reduce potential toxicity.

Pharmacokinetic Property Predictions

Key pharmacokinetic parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess a compound's potential for oral bioavailability. Research on chalcone derivatives featuring a 2,4,6-trimethoxy substitution, which are structurally analogous to the target compound, indicates that these molecules generally exhibit good pharmacokinetic properties and are likely to have good oral bioavailability. nih.gov In silico studies on these chalcones showed adherence to Lipinski's rules, suggesting they possess the physicochemical properties necessary for drug-likeness. nih.gov

The following table summarizes the predicted ADMET properties for a representative set of analogous trimethoxyphenyl compounds, illustrating the typical parameters assessed during in silico screening.

| Parameter | Predicted Value/Classification | Importance in Lead Optimization |

|---|---|---|

| Molecular Weight | < 500 g/mol | Influences absorption and diffusion. |

| logP (Lipophilicity) | < 5 | Affects solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors | < 5 | Impacts membrane permeability and target binding. |

| Hydrogen Bond Acceptors | < 10 | Impacts membrane permeability and target binding. |

| Topological Polar Surface Area (TPSA) | Variable (e.g., 70-120 Ų) | Predicts cell permeability and blood-brain barrier penetration. nih.gov |

| Gastrointestinal (GI) Absorption | High | Indicates potential for good oral absorption. uobabylon.edu.iq |

| Blood-Brain Barrier (BBB) Penetration | Low to Very Low | Crucial for CNS-targeting drugs and for avoiding CNS side effects in peripherally acting drugs. uobabylon.edu.iq |

| CYP450 Inhibition | Predicted as non-inhibitor of major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Predicts potential for drug-drug interactions. |

Detailed Research Findings from Analogous Compounds

Studies on various combretastatin analogs, which often feature a trimethoxyphenyl ring, utilize software like Discovery Studio for ADMET analysis. uobabylon.edu.iq These analyses predict that many analogs have excellent absorption properties but exhibit low to very low penetration of the blood-brain barrier. uobabylon.edu.iq This profile is often desirable for peripherally acting agents, as it minimizes the risk of central nervous system side effects.

Similarly, in silico ADMET predictions for a series of 2,4,6-trimethoxy chalcone derivatives were performed using Schrodinger's Software. nih.gov The results suggested that the designed compounds would likely have favorable drug-like properties. nih.gov The evaluation of parameters such as the topological polar surface area (TPSA) is essential for predicting a drug's ability to permeate cells. nih.gov For many chalcone derivatives, these values fall within a range that suggests good cell permeability. nih.gov

Toxicity Prediction

In silico toxicity assessments screen for potential liabilities such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). nih.gov For analogs of this compound, computational models often predict a low toxicity profile. For instance, many related compounds are predicted to be non-carcinogenic and non-mutagenic. nih.gov QSAR models can also be used to predict acute toxicity, such as the LD50 value, based on structural fragments. zsmu.edu.ua Research on 1,2,4-triazole derivatives with a methoxyphenyl fragment shows that structural modifications, particularly the addition of aromatic groups, can enhance the safety profile of the compounds. zsmu.edu.ua

The table below provides a summary of typical toxicity predictions for compounds structurally related to this compound.

| Toxicity Endpoint | Predicted Outcome | Significance |

|---|---|---|

| Ames Mutagenicity | Non-mutagenic | Indicates a low likelihood of causing genetic mutations. |

| Carcinogenicity | Non-carcinogenic | Suggests a low risk of causing cancer. |

| hERG Inhibition | Low to Medium Risk | Predicts the potential for drug-induced cardiotoxicity. |

| Hepatotoxicity | Low Risk | Assesses the potential to cause liver damage. |

| LD50 (Rat, acute oral) | Variable (e.g., Class 3 or 4) | Estimates acute toxicity and helps classify the compound's hazard level. |

The integration of these in silico ADMET predictions is fundamental to the lead optimization process. By providing an early forecast of a compound's pharmacokinetic and safety profiles, these computational methods guide medicinal chemists in modifying structures to enhance drug-like properties, thereby increasing the probability of success in the lengthy and resource-intensive process of drug development. nih.gov

Natural Abundance, Biosynthetic Pathways, and Phytochemical Context

Occurrence of 4-(3,4,5-Trimethoxyphenyl)butan-2-one and Related Phenylbutanoids in Natural Sources (e.g., Zingiber Species)

Phenylbutanoids represent a significant class of natural products found predominantly within the Zingiberaceae family, commonly known as the ginger family. nih.gov Various species of the genus Zingiber are particularly rich sources of these compounds. uts.edu.auresearchgate.net Phytochemical investigations have led to the isolation of a diverse array of phenylbutanoids from the rhizomes of species such as Zingiber cassumunar, Zingiber montanum, and Zingiber neesanum. nih.govsemanticscholar.org

While a wide spectrum of phenylbutanoid structures has been identified from these plants, the specific natural occurrence of this compound is not extensively documented in pre-existing scientific literature. However, numerous structurally related analogues featuring different substitution patterns on the phenyl ring have been isolated and characterized. For instance, from the rhizomes of Zingiber cassumunar, researchers have identified compounds like (E)-1-(3,4-dimethoxyphenyl)buta-1,3-diene and (E)-1-(2,4,5-trimethoxyphenyl)buta-1,3-diene. nih.govresearchgate.net The methanolic extracts of Z. cassumunar have proven to be a prolific source, yielding a variety of phenylbutanoids, including newly discovered compounds designated as phlains I-VI. nih.govresearchgate.net

The table below details some of the phenylbutanoids that have been isolated from Zingiber species, highlighting the structural diversity within this class of compounds.

| Compound Name | Natural Source (Species) | Reference |

|---|---|---|

| (E)-4-(3,4-dimethoxyphenyl)but-3-en-l-ol | Zingiber cassumunar | nih.gov |

| (E)-4-(3,4-dimethoxyphenyl)but-3-en-l-yl acetate | Zingiber cassumunar | nih.gov |

| (E)-1-(3,4-dimethoxyphenyl)butadiene | Zingiber cassumunar | nih.gov |

| (E)-1-(2,4,5-trimethoxyphenyl)buta-1,3-diene | Zingiber cassumunar | nih.govresearchgate.net |

| Phlain III | Zingiber cassumunar | nih.govresearchgate.net |

| Cassumunols I–M | Zingiber cassumunar | researchgate.net |

Proposed Biosynthetic Pathways Leading to the Trimethoxyphenyl Moiety in Natural Products

The formation of the 3,4,5-trimethoxyphenyl moiety found in various natural products is believed to originate from the well-established phenylpropanoid pathway. This fundamental metabolic route in plants begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, including deamination, hydroxylation, and methylation, the basic C6-C3 phenylpropanoid skeleton is generated and subsequently modified to produce a vast array of phenolic compounds.

The specific substitution pattern of the trimethoxyphenyl group likely involves a sequence of position-specific hydroxylation reactions on the aromatic ring, followed by O-methylation. The enzymes responsible for these transformations are cytochrome P450-dependent hydroxylases and O-methyltransferases (OMTs), which utilize S-adenosyl methionine (SAM) as a methyl group donor.

While the precise biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized that the trimethoxylation of the phenyl ring occurs at an early stage of the pathway, likely on a phenylpropanoid precursor such as p-coumaric acid or ferulic acid. Subsequent steps would then involve the extension of the side chain and its modification to form the butan-2-one structure. Studies on the biosynthesis of other methoxylated natural products, such as Cinchona alkaloids, have revealed that methoxylation can occur on the initial substrate, for example, tryptamine, before its incorporation into the final alkaloid structure. researchgate.netbiorxiv.org This suggests a plausible parallel where a trimethoxylated phenylpropanoid intermediate is a key precursor in the biosynthesis of compounds like this compound.

Isolation and Characterization of Natural Analogues with Related Pharmacological Profiles

The genus Zingiber has been a focal point for the isolation of bioactive phenylbutanoids. nih.gov The general procedure for their extraction from plant material, typically the rhizomes, involves the use of organic solvents such as methanol. nih.govresearchgate.net The resulting crude extract is then subjected to various chromatographic techniques, including vacuum liquid chromatography and high-performance liquid chromatography (HPLC), to isolate individual compounds. nih.gov The structural elucidation of these isolated natural analogues is accomplished through modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

A significant number of phenylbutanoids isolated from Zingiber species have demonstrated interesting pharmacological activities. A recurring theme in the bioactivity of these compounds is their anti-inflammatory potential. researchgate.net This is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage cell lines. nih.govnih.gov For instance, several phenylbutanoids from Z. cassumunar have shown inhibitory effects on NO production. nih.govresearchgate.net Beyond anti-inflammatory action, other activities such as antioxidant and antimicrobial effects have also been reported for phenylbutanoids and extracts rich in these compounds. uts.edu.aumdpi.com

The table below summarizes the pharmacological profiles of several natural phenylbutanoid analogues.

| Compound Name | Natural Source (Species) | Reported Pharmacological Profile | Reference |

|---|---|---|---|

| Phlain III | Zingiber cassumunar | Inhibitor of nitric oxide (NO) production (IC50 = 24 µM) | nih.govresearchgate.net |

| (E)-1-(3,4-dimethoxyphenyl)buta-1,3-diene | Zingiber cassumunar | Inhibitor of nitric oxide (NO) production (IC50 = 69 µM) | nih.govresearchgate.net |

| (E)-1-(2,4,5-trimethoxyphenyl)buta-1,3-diene | Zingiber cassumunar | Inhibitor of nitric oxide (NO) production (IC50 = 83 µM) | nih.govresearchgate.net |

| (E)-4-(3,4-dimethoxyphenyl)but-3-en-l-ol | Zingiber cassumunar | Anti-inflammatory activity | researchgate.netnih.gov |

| Phenylbutanoid-Enriched Extracts (PZEs) | Zingiber cassumunar | Potent inhibition of nitric oxide (NO) production | nih.gov |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4-(3,4,5-Trimethoxyphenyl)butan-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the compound's atomic arrangement and functional groups.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound are detailed in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 6.4 | s | 2H | Ar-H |

| ~ 3.85 | s | 9H | -OCH ₃ |

| ~ 2.8 | t | 2H | Ar-CH ₂- |

| ~ 2.7 | t | 2H | -CH ₂-C=O |

| ~ 2.1 | s | 3H | -C(=O)CH ₃ |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. 's' denotes a singlet and 't' denotes a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Carbonyl carbons are typically observed at the low-field end of the spectrum (160-220 ppm) libretexts.org. The expected chemical shifts for the carbon atoms in this compound are summarized below.

| Chemical Shift (δ) ppm | Assignment |

| ~ 208 | C =O |

| ~ 153 | Ar-C -OCH₃ (para) |

| ~ 136 | Ar-C -OCH₃ (meta) |

| ~ 130 | Ar-C -CH₂ |

| ~ 105 | Ar-C H |

| ~ 60 | -OC H₃ (para) |

| ~ 56 | -OC H₃ (meta) |

| ~ 45 | -C H₂-C=O |

| ~ 30 | Ar-C H₂- |

| ~ 29 | -C(=O)C H₃ |

Note: Predicted chemical shifts are based on established ranges for similar functional groups and analysis of related structures.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry, the exact mass of the molecular ion can be measured, which allows for the unambiguous determination of the molecular formula rsc.org. For this compound (C₁₃H₁₈O₄), the expected exact mass of the molecular ion [M]⁺ would be approximately 238.1205 g/mol . The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for ketones involve cleavage adjacent to the carbonyl group rsc.org.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ketone and the C-O bonds of the methoxy (B1213986) groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1715 | C=O stretch | Ketone |

| ~ 2850-3000 | C-H stretch | Alkane/Aromatic |

| ~ 1580, 1500, 1450 | C=C stretch | Aromatic Ring |

| ~ 1250, 1050 | C-O stretch | Aryl ether |

Note: Expected absorption bands are based on typical ranges for the respective functional groups.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for performing quantitative analysis.

HPLC is a widely used technique for the purity assessment of non-volatile compounds. A reversed-phase HPLC method would be suitable for this compound. In such a method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol sielc.comnih.gov. The compound is detected as it elutes from the column using a UV detector, often set at a wavelength where the aromatic ring exhibits strong absorbance. The purity of the sample is determined by the relative area of the main peak corresponding to the compound of interest.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry nih.govresearchgate.net. This method is suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they are ionized and detected by the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. GC-MS is highly effective for identifying and quantifying trace impurities.

Future Research Directions and Preclinical Development Prospects

Exploration of Novel Biological Targets and Therapeutic Areas

The exploration of novel therapeutic areas for derivatives of 4-(3,4,5-Trimethoxyphenyl)butan-2-one is a promising frontier. Preclinical and emerging clinical research on related psychedelic compounds suggests significant potential in treating a range of neuropsychiatric disorders. biotrial.comuw.edu Beyond the well-explored area of hallucinogenic effects, research should focus on its potential as a therapeutic agent for conditions like depression, anxiety disorders, post-traumatic stress disorder (PTSD), and substance use disorders. biotrial.comuw.eduucsf.edu For instance, some derivatives have been investigated for anti-angiogenic and anti-rheumatic effects, indicating that the trimethoxyphenyl scaffold is versatile and may have applications beyond neurology. nih.gov

Rational Design and Synthesis of Advanced Chemical Entities based on SAR Insights

Structure-Activity Relationship (SAR) studies are fundamental to advancing the therapeutic potential of this compound. By systematically modifying its chemical structure, researchers can optimize its pharmacological properties. Key insights can be drawn from SAR studies of related phenethylamines and phenylisopropylamines. frontiersin.orgnih.gov

For example, research has shown that modifications to the phenethylamine (B48288) scaffold, such as the addition of an α-methyl group (as seen in amphetamine derivatives) or altering the length of the 4-position alkoxy group, can significantly enhance potency. frontiersin.orgnih.gov Specifically, in mescaline analogs, homologation of the 4-methoxy group to an ethoxy or propoxy group has been shown to increase potency in inducing the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic potential. nih.govresearchgate.net

Future rational drug design efforts could focus on:

Modifying the Butanone Side Chain: Altering the length and functional groups of the side chain could influence metabolic stability, bioavailability, and receptor interaction.

Substituting the Phenyl Ring: Introducing different substituents on the trimethoxyphenyl ring could fine-tune receptor selectivity and affinity. nih.gov

Creating "Biased Agonists": Designing molecules that selectively activate specific downstream signaling pathways of the 5-HT2A receptor could potentially separate therapeutic effects from hallucinogenic properties.

This rational design approach, guided by computational modeling and in vitro screening, will be crucial for synthesizing advanced chemical entities with improved therapeutic profiles. researchgate.netnih.govmdpi.com

Integration of Multi-Omics Data in Preclinical Efficacy Studies

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of multi-omics data is indispensable. researchgate.netnih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive map of the molecular changes induced by the compound. astrazeneca.comnih.gov

In preclinical efficacy studies, multi-omics can be applied to:

Identify Novel Biomarkers: Analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) can help identify biomarkers of treatment response or target engagement. nih.govmdpi.com

Elucidate Mechanisms of Action: Multi-omics data can reveal the broader signaling pathways and cellular processes affected by the compound, moving beyond a single-receptor interaction model. researchgate.netnih.gov

Predict Therapeutic Efficacy: By building integrated models of the compound's effects across different biological levels, researchers can better predict its potential efficacy and identify patient populations most likely to benefit. astrazeneca.com

This data-rich approach will accelerate the drug discovery process by providing a deeper understanding of the compound's biological impact and facilitating more informed decisions in preclinical development. researchgate.netmdpi.com

Translational Research Considerations for Preclinical Development Pathways

The successful translation of preclinical findings into clinical applications is a major challenge in psychedelic research. bris.ac.uknih.gov For this compound, a robust translational strategy is essential.

Key considerations include:

Refining Preclinical Models: While the head-twitch response (HTR) in rodents is a widely used behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects, it is crucial to develop and validate more sophisticated preclinical models that can assess effects on mood, cognition, and social behavior, which are more relevant to psychiatric disorders. nih.govnih.govmdpi.com

Establishing Translational Biomarkers: Identifying biomarkers, such as changes in brain activity measured by EEG or specific molecular signatures, that are consistent across preclinical models and human studies can help bridge the translational gap. biotrial.com

Bridging the Dose-Response Relationship: Carefully designed dose-response studies in animals are needed to inform starting doses in human clinical trials, ensuring both safety and potential efficacy. nih.gov

A deliberately cautious and rigorous approach to preclinical research, with a strong focus on clinical relevance and safety, will be paramount for the successful development of therapeutics derived from the this compound scaffold. uw.edubris.ac.uk

Q & A

Q. How can structural modifications enhance selectivity for kinase targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.